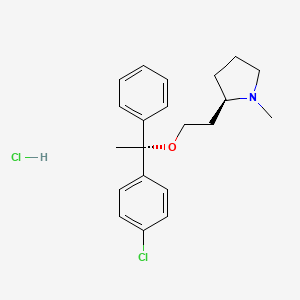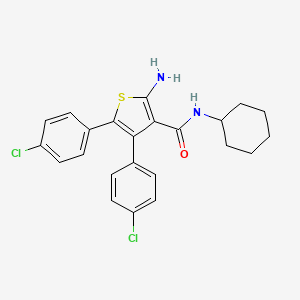![molecular formula C15H19N3O3 B10815189 N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)
N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CHEMBL3092521 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
CHEMBL3092521 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has applications in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CHEMBL3092521 involves its interaction with specific molecular targets and pathways. It is known to inhibit poly(ADP-ribose) polymerases (PARPs), which are enzymes involved in DNA repair processes. By inhibiting PARPs, CHEMBL3092521 can interfere with the repair of DNA damage, leading to cell death in certain types of cancer cells. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
CHEMBL3092521 can be compared with other similar compounds, such as other PARP inhibitors. Some of the similar compounds include olaparib, rucaparib, and niraparib. While these compounds share a similar mechanism of action, CHEMBL3092521 may have unique properties in terms of potency, selectivity, and pharmacokinetic profile. These differences can make it a valuable tool for specific research applications and therapeutic uses .
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-[(2S)-1-hydroxybutan-2-yl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3O3/c1-2-10(9-19)16-14(20)8-7-13-17-12-6-4-3-5-11(12)15(21)18-13/h3-6,10,19H,2,7-9H2,1H3,(H,16,20)(H,17,18,21)/t10-/m0/s1 |
InChI Key |
INPZIMSQNZGLHQ-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)CCC1=NC2=CC=CC=C2C(=O)N1 |
Canonical SMILES |
CCC(CO)NC(=O)CCC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)

![N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide](/img/structure/B10815154.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)
![5-[[4-[[4-[(3-Carboxy-4-chlorophenyl)amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]amino]-2-chlorobenzoic acid](/img/structure/B10815167.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)

![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)
![5-[(2-Aminocyclohexyl)amino]-3-(3-methylanilino)pyrazine-2-carboxamide](/img/structure/B10815190.png)
![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)
